molecular formula C23H30N4O4S B14164480 1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea CAS No. 7167-16-0

1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea

Cat. No.: B14164480
CAS No.: 7167-16-0
M. Wt: 458.6 g/mol
InChI Key: XCVRXARLKJWRGY-UHFFFAOYSA-N
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Description

1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indene moiety, a furan ring, and a morpholine group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea typically involves multiple steps, starting with the preparation of the indene and furan intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the indene moiety can be synthesized through a Friedel-Crafts acylation reaction, followed by reduction and cyclization steps. The furan ring can be introduced via a Diels-Alder reaction, followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is crucial to ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiourea derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydroxide, dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various thiourea derivatives.

Scientific Research Applications

1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
  • 1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(4-methyl-2-oxochromen-7-yl)thiourea

Uniqueness

1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine group, in particular, may enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

CAS No.

7167-16-0

Molecular Formula

C23H30N4O4S

Molecular Weight

458.6 g/mol

IUPAC Name

1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea

InChI

InChI=1S/C23H30N4O4S/c28-22(25-26-23(32)24-9-2-10-27-11-13-29-14-12-27)21-8-7-20(31-21)16-30-19-6-5-17-3-1-4-18(17)15-19/h5-8,15H,1-4,9-14,16H2,(H,25,28)(H2,24,26,32)

InChI Key

XCVRXARLKJWRGY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NNC(=S)NCCCN4CCOCC4

Origin of Product

United States

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